molecular formula C17H11F3O4 B2636718 7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 303119-53-1

7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2636718
CAS No.: 303119-53-1
M. Wt: 336.266
InChI Key: TYNKRRODOIVTEL-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a trifluoromethyl group at position 2, a 2-methoxyphenyl substituent at position 3, and a hydroxyl group at position 5. Chromen-4-one derivatives are structurally related to flavonoids and isoflavones, with modifications designed to enhance physicochemical properties or biological activity. The trifluoromethyl group confers metabolic stability and lipophilicity, while the 2-methoxyphenyl group may influence stereoelectronic interactions with biological targets . This compound has been synthesized via reactions involving trifluoroacetic anhydride and pyridine, followed by crystallization from methanol or similar solvents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3O4/c1-23-12-5-3-2-4-10(12)14-15(22)11-7-6-9(21)8-13(11)24-16(14)17(18,19)20/h2-8,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNKRRODOIVTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of 2-hydroxyacetophenone and 2-methoxybenzaldehyde as starting materials. The reaction is catalyzed by a base such as potassium carbonate in the presence of a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the chromenone ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 7-keto-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one.

    Reduction: Formation of 7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chroman-4-ol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. Key steps include:

  • Formation of the Chromenone Core : This is achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
  • Introduction of the Trifluoromethyl Group : Common methods include using trifluoromethylating agents such as trifluoromethyl iodide.
  • Hydroxylation and Methoxylation : Hydroxyl and methoxy groups are introduced via selective oxidation and methylation reactions .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. For instance, it was noted that derivatives of this flavonoid class exhibit significant cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Effects : Research suggests that the compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thus providing protective effects against oxidative stress-related diseases .

Case Studies

  • Anticancer Activity Assessment :
    • A study demonstrated that this compound exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity .
  • Inflammation Modulation :
    • In a model of acute inflammation, this compound significantly reduced edema formation and pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent .
  • Antioxidant Efficacy :
    • The compound's antioxidant properties were evaluated using DPPH and ABTS assays, showing a dose-dependent scavenging effect that was comparable to standard antioxidants like ascorbic acid .

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable scaffold for drug development:

  • Lead Compound for FPR Antagonists : As a starting material for synthesizing potent Formyl Peptide Receptor antagonists, it holds promise in treating inflammatory diseases .
  • Development of Anticancer Agents : Its derivatives can be further modified to enhance selectivity and potency against specific cancer types.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-oneContains trifluoromethyl groupPotential anticancer properties
7-Hydroxy-3-(methoxyphenyl)-8-(dimethylaminomethyl)-4H-chromen-4-oneDimethylaminomethyl substitutionExhibits neuroprotective effects

This table illustrates how variations in substituents can affect biological activity, highlighting the versatility of the chromenone core structure.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. It can modulate signaling pathways by inhibiting or activating specific enzymes, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name Position 2 Position 3 Position 7 Bioactivity/Notes
7-Hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one CF₃ 2-methoxyphenyl OH Enhanced metabolic stability; synthetic
7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one CF₃ 4-methoxyphenyl OH Positional isomer; altered electronic effects due to para-methoxy
7-Hydroxy-8-methyl-3-o-tolyl-2-trifluoromethyl-chromen-4-one CF₃ 2-methylphenyl OH Steric hindrance from methyl groups; potential antimicrobial applications
Daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) H 4-hydroxyphenyl OH Natural isoflavone; high bioavailability (0.55–0.56)
2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one H 4-fluorophenyl OH Antimicrobial activity via propargyl ether derivatives

Key Observations:

Trifluoromethyl vs. Hydroxyl/Methoxy Groups :
The trifluoromethyl group at position 2 enhances lipophilicity and electron-withdrawing effects compared to hydroxyl or methoxy groups in analogues like daidzein. This improves membrane permeability but may reduce aqueous solubility .

  • Example: Daidzein exhibits superior water solubility (SAS range: 1.5–3.42) due to polar hydroxyl groups, while trifluoromethyl-substituted compounds require formulation optimization .

Positional Isomerism :
The 2-methoxyphenyl substituent in the target compound induces steric and electronic differences compared to its 4-methoxyphenyl isomer (). The ortho-substitution may hinder planar binding to enzymes like kinases or oxidoreductases .

Hybrid Derivatives: Compounds like 8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one () introduce additional functional groups (e.g., dimethylamino), improving solubility and targeting glycogen synthase kinase-3β (GSK3β).

Biological Activity

7-Hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one, a member of the chromone class of compounds, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a chromenone core with specific substitutions that enhance its biological activity. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Chromenone Core : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Trifluoromethyl Group : Utilizes trifluoromethylating agents like trifluoromethyl iodide.
  • Hydroxylation and Methoxylation : Introduces functional groups via selective oxidation and methylation reactions .

The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate signaling pathways, leading to various cellular responses such as:

  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in neurodegenerative diseases .
  • Antioxidant Properties : It exhibits significant antioxidant activity by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
  • Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of cell signaling pathways .

Case Studies

  • Neuroprotective Effects : In vitro studies demonstrated that this compound significantly protects neuronal cells from hydrogen peroxide-induced damage, indicating its potential as a neuroprotective agent .
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its utility in developing new antimicrobial therapies.
  • Inhibitory Potency Against AChE : A study reported an IC50 value of 0.27 μM for AChE inhibition, highlighting its potential in treating Alzheimer's disease by enhancing cholinergic function .

Comparative Analysis

The table below summarizes key biological activities and potency metrics compared to related compounds:

Compound NameBiological ActivityIC50 Value (μM)Notes
This compoundAChE Inhibition0.27Significant neuroprotective effects
7-Hydroxy-3-(4-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-oneMAO-B Inhibition0.51Selective inhibitor with low toxicity
Halogenated Coumarin-ChalconesMulti-targeted inhibitionVariesEffective against multiple enzyme types

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted chalcone precursors. For example, similar chromenones are synthesized by reacting (E)-3-(substituted phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one with hydrogen peroxide in ethanol under alkaline conditions (NaOH) . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.4 molar ratio of chalcone to propargyl bromide), solvent choice (DMF for solubility), and reaction time (12–24 hours under reflux) . Purity is enhanced via recrystallization from ethanol or methanol.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P21/c space group, β = 106.0575°, a = 22.3701 Å) .
  • ¹H/¹³C NMR : Identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, hydroxyl protons at δ 10–12 ppm) .
  • FT-IR : Confirms carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and hydroxyl groups at ~3200–3500 cm⁻¹ .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 337.26 for C17H11F3O5) .

Q. How should researchers assess the purity of this compound, and what analytical methods are recommended?

  • Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) to achieve >98% purity. Validate via melting point analysis (compare to literature values) and thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets (e.g., antimicrobial enzymes)?

  • Methodological Answer :

  • Target Selection : Use databases like PDB to identify enzymes (e.g., bacterial DNA gyrase or fungal CYP51) .
  • Software : Autodock Vina or Schrödinger Suite for ligand-protein docking.
  • Parameters : Set grid boxes around active sites (e.g., 25 × 25 × 25 Å), include water molecules, and run 50 genetic algorithm iterations. Validate docking poses using RMSD clustering (<2.0 Å) .
  • Binding Affinity : Correlate docking scores (ΔG) with experimental MIC values from broth microdilution assays .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected shifts in NMR or IR spectra)?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated solvents (DMSO-d6) to confirm exchangeable protons (e.g., hydroxyl groups) .
  • 2D NMR : Employ COSY and HMQC to assign overlapping signals (e.g., aromatic protons near the trifluoromethyl group) .
  • Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (Gaussian 09, B3LYP/6-31G* basis set) .

Q. What challenges arise in regioselectively introducing the 2-methoxyphenyl group at the 3-position during synthesis?

  • Methodological Answer : Steric hindrance from the trifluoromethyl group at position 2 may reduce yields. Mitigate by:

  • Protecting Groups : Temporarily protect the hydroxyl group at position 7 with acetyl before coupling .
  • Catalysis : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura cross-coupling of boronic acids with halogenated intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the 3-position .

Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) impact the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–10) at 37°C. Monitor via HPLC; the trifluoromethyl group enhances stability in acidic conditions .
  • Thermal Analysis : Use TGA/DSC to determine decomposition temperatures (>200°C suggests solid-state stability) .

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